1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic chromenopyrrole-dione derivative characterized by a fused chromene-pyrrole core with ketone functionalities at positions 3 and 7. Key structural features include:
- 1-(3-Ethoxyphenyl) substituent: A bulky ethoxy group at the para position of the aryl ring, which enhances lipophilicity and may influence receptor binding .
- 7-Fluoro substitution: Fluorine at position 7 improves metabolic stability and electronic effects on the aromatic system .
This compound is synthesized via multi-step protocols involving cyclocondensation of substituted coumarins with amines, as described by Vydzhak and Panchishin (2008, 2010) . Its structural complexity and substituent diversity make it a candidate for pharmacological studies, particularly in oncology and inflammation, though specific biological data remain under investigation.
Properties
Molecular Formula |
C28H24FNO5 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H24FNO5/c1-3-34-21-6-4-5-18(15-21)25-24-26(31)22-16-19(29)9-12-23(22)35-27(24)28(32)30(25)14-13-17-7-10-20(33-2)11-8-17/h4-12,15-16,25H,3,13-14H2,1-2H3 |
InChI Key |
BWEWVRKKHADGFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include fluorinating agents, ethoxyphenyl derivatives, and methoxyphenyl derivatives. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluoro group can be replaced by other nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Preliminary studies indicate that this compound exhibits significant biological activity. Its mechanism of action may involve interactions with specific biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating signaling pathways. This suggests potential applications in treating various diseases, particularly in oncology and inflammation.
Anticancer Activity
Research has shown that compounds similar to 1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have demonstrated anticancer properties. For instance, compounds with similar structural features have undergone evaluation by the National Cancer Institute (NCI) and displayed significant efficacy against human tumor cells. The average growth inhibition rates observed in these studies suggest that the compound could serve as a lead for the development of new anticancer agents .
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
- Step 1 : Formation of the chromeno-pyrrole core through cyclization reactions.
- Step 2 : Introduction of the ethoxy and methoxy groups via substitution reactions.
- Step 3 : Fluorination to incorporate the fluoro substituent.
Industrial production may optimize these steps for yield and purity using techniques like high-throughput screening and continuous flow reactors .
Potential Therapeutic Applications
The unique properties of this compound lend it potential applications in:
| Application Area | Description |
|---|---|
| Oncology | Potential use as an anticancer agent targeting specific tumor types. |
| Anti-inflammatory | May modulate inflammatory pathways to reduce symptoms in inflammatory diseases. |
| Enzyme Inhibition | Could serve as a lead compound for developing enzyme inhibitors relevant in various diseases. |
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Aryl Groups at Position 1
Side Chains at Position 2
- 4-Methoxyphenethyl (Target Compound) : The methoxy group balances hydrophobicity and polarity, while the phenethyl chain enables extended interactions with hydrophobic protein pockets .
- Morpholinylethyl (Chloro Derivative): Morpholine’s polarity enhances aqueous solubility (~2-fold increase vs. methoxyphenethyl), critical for intravenous formulations .
Halogen Substitution at Position 7
- Fluorine (Target Compound) : Fluorine’s electronegativity stabilizes the aromatic system and resists oxidative metabolism, extending plasma half-life .
- Chlorine (Morpholinyl Derivative) : Chlorine’s larger size may disrupt binding in sterically sensitive targets but improves halogen bonding in certain receptors .
Research Findings and Implications
- Metabolic Stability: Fluorine at position 7 in the target compound reduces CYP-mediated degradation compared to non-halogenated analogs (e.g., 1-phenyl derivatives) .
- Solubility-SAR Trade-offs : Polar side chains (e.g., morpholinylethyl) improve solubility but may reduce cell permeability, highlighting the need for balanced substituent design .
- Biological Activity : Nitrophenyl and bromo derivatives exhibit divergent mechanisms (e.g., ROS induction vs. kinase inhibition), underscoring the scaffold’s versatility .
Biological Activity
1-(3-Ethoxyphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique chromeno-pyrrole structure allows for diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C28H24FNO6, with a molecular weight of 430.4 g/mol. The compound features several functional groups that contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H24FNO6 |
| Molecular Weight | 430.4 g/mol |
| Structure | Chromeno-pyrrole core |
Preliminary studies suggest that the biological activity of this compound may involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : The compound could interact with various receptors, potentially altering signaling pathways related to inflammation and cancer.
- Antimicrobial Activity : Some derivatives have shown promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Similar compounds have demonstrated effectiveness comparable to standard antibiotics like gentamicin .
- Anticancer Properties : Studies have indicated cytotoxic effects against various cancer cell lines . For instance, derivatives have shown activity against multidrug-resistant cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of chromeno-pyrrole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the chromeno-pyrrole structure significantly enhanced antibacterial potency .
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of this compound on HeLa (cervical cancer) and RD (rhabdomyosarcoma) cell lines. The findings revealed that specific derivatives exhibited notable cytotoxicity at non-toxic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
